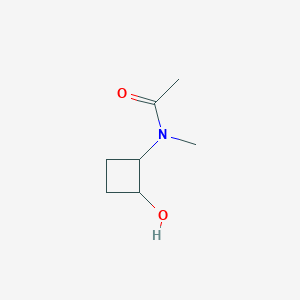
N-(2-hydroxycyclobutyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-hydroxycyclobutyl)-N-methylacetamide” is a compound that contains a cyclobutyl ring, which is a type of cycloalkane . Cycloalkanes are cyclic hydrocarbons where the carbons of the molecule are arranged in the form of a ring . They only contain carbon-hydrogen bonds and carbon-carbon single bonds .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by techniques such as X-ray diffraction, NMR, IR, and UV-Vis spectral techniques . These techniques can provide information about the geometric parameters and spectroscopic properties of the compound .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds have been involved in various chemical reactions. For instance, N-Hydroxysuccinimide (NHS) esters, which have a similar structure, are used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes .Wirkmechanismus
The mechanism of action of HCMA is not fully understood, but studies suggest that the compound induces apoptosis in cancer cells by activating the intrinsic pathway. HCMA has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
HCMA has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the intrinsic pathway. The compound also inhibits the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is associated with improved cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of HCMA is its potent cytotoxicity against various cancer cell lines. The compound also exhibits neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases. However, the synthesis of HCMA is a multi-step process, which can be time-consuming and costly. The compound is also relatively unstable and requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the research and development of HCMA. One potential direction is the modification of the compound to improve its stability and potency. Another direction is the investigation of the compound's potential in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of HCMA and its potential side effects.
Conclusion:
In conclusion, HCMA is a promising compound with potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. The compound exhibits potent cytotoxicity against various cancer cell lines and possesses neuroprotective properties. However, further research is needed to fully understand the mechanism of action of HCMA and its potential side effects.
Synthesemethoden
The synthesis of HCMA involves a multi-step process, which includes the reaction of cyclobutanone with methylamine, followed by the addition of sodium borohydride and acetic anhydride. The final product is obtained after purification and recrystallization. The yield of HCMA is around 70%, and the purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
HCMA has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that HCMA exhibits potent cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer. HCMA has also been shown to possess neuroprotective properties and is being investigated for its potential in the treatment of Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
N-(2-hydroxycyclobutyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(9)8(2)6-3-4-7(6)10/h6-7,10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDAHLNIBSVQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

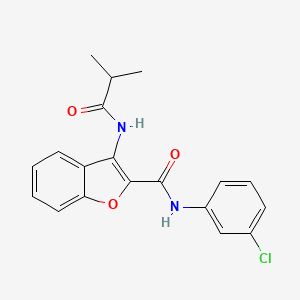
![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]pyridine-3-carboxamide](/img/structure/B2787053.png)
![N-allyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2787054.png)
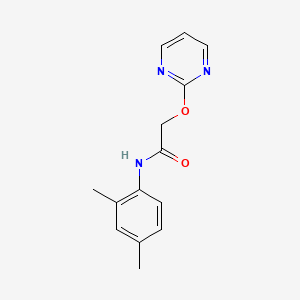


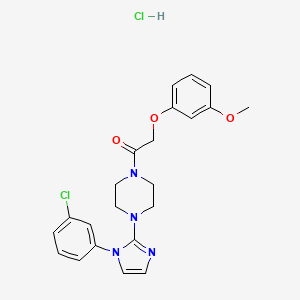
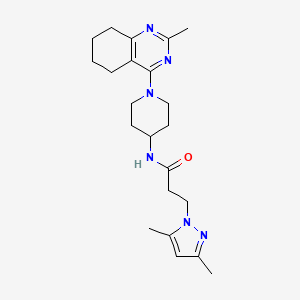
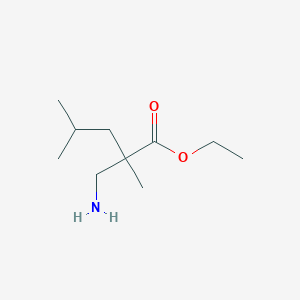
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2787069.png)
![3,3,3-trifluoro-N-[(3S)-piperidin-3-yl]propanamide hydrochloride](/img/structure/B2787072.png)
![1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2787073.png)
![1-(4-Allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-3-carbazol-9-yl-propan-2-ol](/img/structure/B2787074.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2787075.png)